molecular formula C14H13F2NO2 B7539003 N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide

N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide

Cat. No. B7539003
M. Wt: 265.25 g/mol
InChI Key: ZFOVCUZPDULRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, commonly known as DFT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT is a furan-based derivative that has been extensively studied for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of DFT is not fully understood. However, studies have suggested that DFT acts by inhibiting the activity of certain enzymes and proteins in the body. DFT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFT leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
DFT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DFT induces cell cycle arrest and apoptosis in cancer cells. DFT has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV). In animal studies, DFT has been shown to have anti-inflammatory effects and to reduce the severity of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

DFT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DFT is also soluble in a wide range of solvents, which makes it easy to handle in the lab. However, DFT has some limitations. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. DFT also has low water solubility, which can limit its use in some biological assays.

Future Directions

There are several future directions for the study of DFT. One potential area of research is the development of DFT-based drugs for the treatment of cancer and viral infections. Another area of research is the synthesis of novel materials and polymers using DFT as a building block. Further studies are also needed to elucidate the mechanism of action of DFT and to explore its potential applications in other areas of science.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, commonly known as DFT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT has been extensively studied for its unique chemical and biological properties, including its potential use as an anticancer, antiviral, and anti-inflammatory agent. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFT have been discussed in this paper.

Synthesis Methods

The synthesis of DFT involves the reaction of 2,4-difluorobenzoyl chloride with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a base. The reaction yields DFT as a white crystalline solid with a melting point of 163-165°C. The purity of DFT can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

DFT has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DFT has been evaluated for its anticancer, antiviral, and anti-inflammatory activities. In the field of materials science, DFT has been used as a building block for the synthesis of novel polymers and materials. DFT has also been studied for its potential use as a ligand in coordination chemistry.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-7-8(2)19-9(3)13(7)14(18)17-12-5-4-10(15)6-11(12)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVCUZPDULRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=C(C=C(C=C2)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2,4,5-trimethylfuran-3-carboxamide

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